
2-Acetyloxepan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetyloxepan-3-one is a cyclic organic compound with a molecular formula of C8H12O2. It is also known as 3-Oxepanone, 2-acetyl- or 2-Acetyl-3-oxepanone. This compound is widely used in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 2-Acetyloxepan-3-one is not fully understood. However, it is believed that the compound inhibits the growth of bacteria and fungi by disrupting their cell membrane. This is achieved by the interaction between the acetyl group of 2-Acetyloxepan-3-one and the lipid bilayer of the cell membrane.
Biochemical and Physiological Effects:
2-Acetyloxepan-3-one has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. Moreover, it has been found to have low toxicity towards human cells, making it a promising candidate for the development of new drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Acetyloxepan-3-one in lab experiments is its high yield and purity. Moreover, the compound is relatively easy to synthesize and can be obtained from commercially available starting materials. However, one of the limitations of using 2-Acetyloxepan-3-one is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 2-Acetyloxepan-3-one. One of the possible directions is to investigate its potential as a drug candidate for the treatment of bacterial and fungal infections. Another direction is to explore its potential as a chiral auxiliary in asymmetric synthesis. Moreover, the synthesis of new derivatives of 2-Acetyloxepan-3-one with improved properties and activities can also be a promising direction for future research.
Conclusion:
In conclusion, 2-Acetyloxepan-3-one is a cyclic organic compound with a wide range of potential applications in scientific research. It can be synthesized through various methods and has been found to exhibit antibacterial and antifungal activities. Moreover, it has low toxicity towards human cells, making it a promising candidate for the development of new drugs. Further research on the compound can lead to the development of new drugs and the synthesis of new derivatives with improved properties and activities.
Synthesemethoden
2-Acetyloxepan-3-one can be synthesized through various methods. One of the most common methods is the reaction of 3-hydroxyhexan-2-one with acetic anhydride in the presence of a catalyst. Another method involves the reaction of 3-chlorohexan-2-one with sodium acetate in acetic acid. The yield of 2-Acetyloxepan-3-one can be improved by optimizing the reaction conditions, such as the reaction temperature and the amount of catalyst used.
Wissenschaftliche Forschungsanwendungen
2-Acetyloxepan-3-one has a wide range of potential applications in scientific research. It can be used as a building block for the synthesis of various organic compounds, such as lactones and esters. It can also be used as a chiral auxiliary in asymmetric synthesis. Moreover, 2-Acetyloxepan-3-one has been found to exhibit antibacterial and antifungal activities, making it a promising candidate for the development of new drugs.
Eigenschaften
CAS-Nummer |
128372-38-3 |
|---|---|
Produktname |
2-Acetyloxepan-3-one |
Molekularformel |
C8H12O3 |
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
2-acetyloxepan-3-one |
InChI |
InChI=1S/C8H12O3/c1-6(9)8-7(10)4-2-3-5-11-8/h8H,2-5H2,1H3 |
InChI-Schlüssel |
MNLLWAQVTJZADK-UHFFFAOYSA-N |
SMILES |
CC(=O)C1C(=O)CCCCO1 |
Kanonische SMILES |
CC(=O)C1C(=O)CCCCO1 |
Synonyme |
3-Oxepanone, 2-acetyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



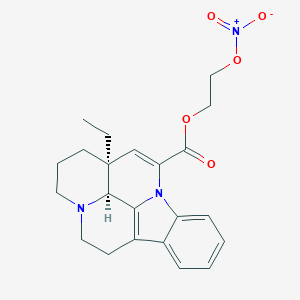
![Methyl 3-(4-aminophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B166789.png)
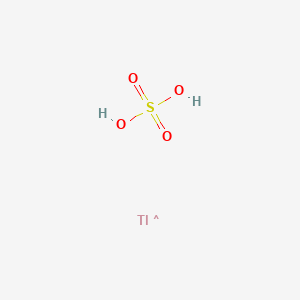
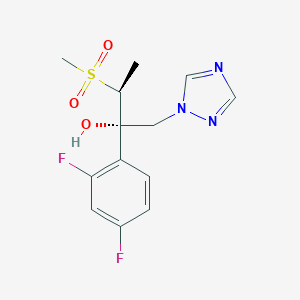
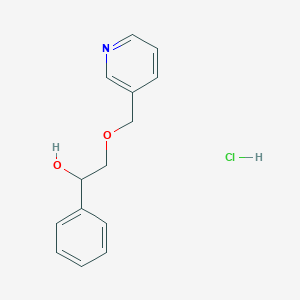

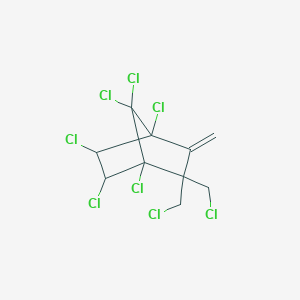
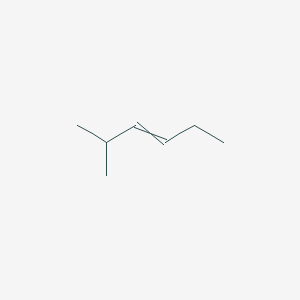

![2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetramine;oxovanadium(2+)](/img/structure/B166809.png)
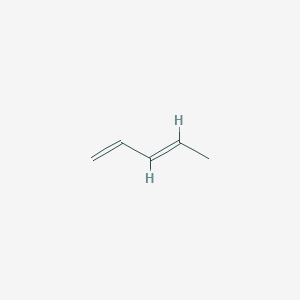
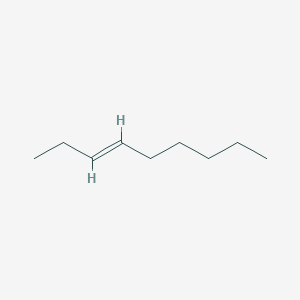
![8-Nitro-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B166819.png)
